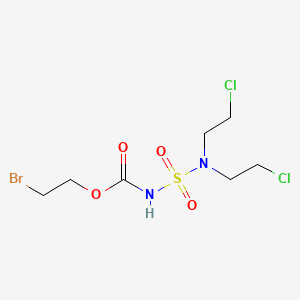
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a carbamic acid moiety, bis(2-chloroethyl)amino group, and a 2-bromoethyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester typically involves the reaction of bis(2-chloroethyl)amine with a sulfonyl chloride derivative, followed by esterification with 2-bromoethanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of the sulfonyl chloride intermediate: Bis(2-chloroethyl)amine reacts with a sulfonyl chloride derivative in the presence of a base.
Esterification: The resulting sulfonyl chloride intermediate is then reacted with 2-bromoethanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and bromine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with a thiol can yield a thioether derivative.
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
科学的研究の応用
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The sulfonyl group enhances the compound’s reactivity, while the ester group facilitates its transport across cell membranes.
類似化合物との比較
Similar Compounds
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, propyl ester
Uniqueness
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in additional substitution reactions, making this compound more versatile in chemical synthesis and potentially more effective in biological applications.
特性
CAS番号 |
116943-60-3 |
|---|---|
分子式 |
C7H13BrCl2N2O4S |
分子量 |
372.06 g/mol |
IUPAC名 |
2-bromoethyl N-[bis(2-chloroethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C7H13BrCl2N2O4S/c8-1-6-16-7(13)11-17(14,15)12(4-2-9)5-3-10/h1-6H2,(H,11,13) |
InChIキー |
JEJOBLUCIOLMBR-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)S(=O)(=O)NC(=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















